1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by two aromatic substituents: a 2-methylphenyl group at position 1 and a 3-methylbenzyl group at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, particularly in oncology and inflammation . The pyrazolo[3,4-d]pyrimidinone core is structurally analogous to purines, enabling interactions with enzymatic targets such as kinases and phosphodiesterases. Modifications at positions 1 and 5 are critical for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-6-5-8-16(10-14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-9-4-3-7-15(18)2/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUBZXZMZDBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of 2-hydrazino-3-(2-methylphenyl)quinazolin-4(3H)-one with various substituted benzyl halides under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antitubercular agent. Its derivatives are being explored for their activity against various bacterial strains.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Halogenated vs. Methylated Derivatives
- 5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895014-52-5): This analog replaces the 3-methylbenzyl group with a 4-bromobenzyl moiety. However, brominated derivatives may exhibit higher metabolic clearance compared to methylated counterparts due to increased susceptibility to oxidative degradation .
- 1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one :
The 3,5-dimethylphenyl group increases steric bulk, possibly improving selectivity for enzymes with larger active sites. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, which is advantageous for neuroactive agents .
Fluorinated Derivatives
- 6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 952569-40-3):
Fluorine at the 3-position of the benzyl group enhances electronegativity, strengthening hydrogen-bond interactions with target residues. This modification can improve potency, as seen in kinase inhibitors where fluorine substitutions boost affinity by 10–100-fold .
Pharmacological Profiles
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidine-Urea Hybrids :
Urea derivatives (e.g., CBS-1) exhibit IC₅₀ values < 1 µM against A549 lung cancer cells by inducing caspase-3 activation and suppressing NF-κB pathways. The absence of urea in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition over apoptosis induction . - 1-(2-Methylphenyl) Derivatives :
Methyl groups at position 1 improve metabolic stability compared to halogenated analogs, as evidenced by extended half-lives in hepatic microsome assays .
Physicochemical Properties
| Property | Target Compound | 5-(4-Bromobenzyl) Analog | 6-Ethyl-5-(3-fluoro) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~370* | 409.3 | 362.4 |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Solubility (µg/mL) | <10 (PBS) | <5 (PBS) | 15 (PBS) |
*Calculated using ChemDraw.
- The target compound’s moderate LogP balances lipophilicity and aqueous solubility, reducing the need for solubilizing agents in formulations .
Biological Activity
1-(2-methylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest due to its diverse biological activities, including potential therapeutic applications in oncology and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with substituted phenyl groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Receptor Modulation : It can modulate receptor activity by binding to sites on various receptors involved in cell signaling pathways. This modulation can lead to altered cellular responses and potentially therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspases |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest |
In vitro studies have shown that the compound induces apoptosis in MCF-7 cells by activating caspases 3 and 9 and inhibiting NF-κB signaling pathways, leading to increased expression of pro-apoptotic factors such as Bax and p53 .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting COX enzymes and reducing the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues and decreased proliferation markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
